3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative with a molecular formula of C14H21BO4. This compound is characterized by the presence of a methoxy group (-OCH3) and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a phenol ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting phenol with boronic acid derivatives under mild conditions. The reaction typically involves the use of a catalyst such as palladium or nickel to facilitate the formation of the boronic ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is a key application of the compound, where it acts as a boronic acid derivative to form carbon-carbon bonds with halides or pseudohalides.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to produce phenol derivatives.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Bases: Organic bases such as triethylamine or inorganic bases like potassium carbonate are used to facilitate the reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.
Major Products Formed:
Biaryls: The primary product of Suzuki-Miyaura cross-coupling reactions is biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Phenol Derivatives: Oxidation and reduction reactions yield various phenol derivatives, which are used in the synthesis of dyes, antioxidants, and other chemicals.
Scientific Research Applications
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including natural products and drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: It is employed in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid is transferred to a palladium catalyst, followed by the coupling with an organic halide. This process results in the formation of biaryl compounds, which are crucial intermediates in various chemical syntheses.
Comparison with Similar Compounds
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound is structurally similar but contains a cyano group instead of a hydroxyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenol moiety.
Uniqueness: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a methoxy group and a boronic ester group on a phenol ring, which makes it highly versatile in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and other chemical transformations sets it apart from other boronic acid derivatives.
Properties
IUPAC Name |
3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOPECWWIDEMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722124 | |
Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507462-88-6 | |
Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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